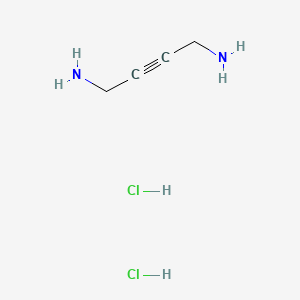

But-2-yne-1,4-diamine dihydrochloride

Description

Properties

IUPAC Name |

but-2-yne-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.2ClH/c5-3-1-2-4-6;;/h3-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIUFTIXZRWYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26232-80-4 | |

| Record name | but-2-yne-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

But-2-yne-1,4-diamine dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of but-2-yne-1,4-diamine with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

But-2-yne-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various amines .

Scientific Research Applications

But-2-yne-1,4-diamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a reactant in the synthesis of various organic compounds and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of but-2-yne-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares But-2-yne-1,4-diamine dihydrochloride with structurally or functionally related diamine dihydrochlorides:

Key Structural and Functional Differences

Bond Saturation and Reactivity: The triple bond in this compound enhances reactivity in cycloaddition reactions (e.g., Huisgen click chemistry) compared to the single-bonded Putrescine dihydrochloride or the double-bonded (E)-But-2-ene derivative .

Substituent Effects :

- N,N-Diethylthis compound incorporates tertiary amines, increasing lipophilicity and altering pharmacokinetic properties compared to the primary amines in the parent compound .

- Quinacrine dihydrochloride features a bulky acridine ring system, enabling DNA intercalation and antineoplastic activity, which is absent in simpler diamines .

Biological and Industrial Applications :

- Putrescine dihydrochloride is critical in polyamine metabolism studies, serving as a substrate for enzymes like spermine oxidase .

- This compound is preferred in synthetic chemistry for modular scaffold design due to its alkyne functionality .

Research Findings

- A 2020 study highlighted the use of But-2-yne-1,4-diamine derivatives in synthesizing kinase inhibitors, leveraging the alkyne’s reactivity for selective binding .

- Comparative solubility studies show that Quinacrine dihydrochloride (5.345 g/L in water) has lower aqueous solubility than this compound, likely due to its hydrophobic acridine core .

Biological Activity

But-2-yne-1,4-diamine dihydrochloride (also known as DABY) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various studies, and relevant case studies.

This compound is a diamine compound characterized by a butyne backbone with two amine functional groups, which enhances its reactivity and potential interactions within biological systems. The molecular formula is C4H10Cl2N2, and it exists as a dihydrochloride salt, improving its solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological molecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This mechanism is particularly relevant in studies investigating enzyme inhibition and modulation of metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance, studies have demonstrated its effect on polyamine oxidases (PAOs), where it acts as a mechanism-based inhibitor. The compound's interaction with PAOs can lead to altered kinetic parameters such as Vmax and Km values, which are crucial for understanding its inhibitory potency .

Antifungal Activity

In the context of antifungal research, this compound has shown promising results. A study highlighted its synthesis and testing against various fungal strains, revealing that derivatives of this compound exhibited enhanced antifungal properties compared to simpler diamines. The structure-activity relationship suggests that increasing alkyl substitution on the amino groups correlates with increased antifungal activity .

1. Enzyme Modification Study

A study investigated the effects of this compound on the modification of plant amine oxidases. The results indicated that while the specific activities of modified enzymes decreased after treatment with DABY, the Km values remained largely unchanged. This suggests that while DABY may inhibit enzyme activity, it does not significantly alter substrate affinity .

| Enzyme Type | Vmax (nmol·s⁻¹·mg⁻¹) | Km (mM) |

|---|---|---|

| PSAO | 980 | 0.22 |

| BCD–PSAO | 820 | 0.18 |

| GPAO | 1220 | 0.30 |

| BCD–GPAO | 1060 | 0.21 |

2. Antifungal Testing

In another study focusing on antifungal agents derived from diamines, this compound was synthesized and tested against several fungal pathogens. The findings showed that compounds with greater alkyl substitution exhibited stronger antifungal effects, indicating a potential pathway for developing new antifungal therapies based on this scaffold .

Applications in Medicinal Chemistry

The unique structural characteristics of this compound make it a valuable candidate for drug development. Its ability to modulate enzyme activity positions it as a potential therapeutic agent in treating diseases linked to polyamine metabolism and fungal infections.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of But-2-yne-1,4-diamine dihydrochloride to achieve high yield and purity?

- Methodology : Synthesis typically involves alkylation or alkyne functionalization starting from 1,4-diaminobutane derivatives. Catalysts like palladium or copper may facilitate cross-coupling reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) is critical. Yield optimization requires controlled stoichiometry and inert atmospheres to prevent oxidation. Purity validation via HPLC (C18 column, UV detection at 254 nm) and elemental analysis is recommended .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm the alkyne and amine proton environments. Infrared (IR) spectroscopy identifies N–H and C≡C stretches (~3300 cm⁻¹ and ~2100 cm⁻¹, respectively). Mass spectrometry (ESI-MS) verifies molecular weight (C₄H₁₀Cl₂N₂; MW 159.06 g/mol). Single-crystal X-ray diffraction resolves stereoelectronic properties .

Q. How does the dihydrochloride salt form influence solubility and stability under experimental conditions?

- Methodology : The dihydrochloride salt enhances water solubility due to ionic interactions but is hygroscopic and light-sensitive. Stability tests (TGA/DSC) reveal decomposition at ~212°C. Store at 2–8°C in amber vials under argon. Solubility profiles in polar solvents (e.g., water, methanol) should be validated via gravimetric analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal decomposition data for this compound?

- Methodology : Discrepancies in decomposition temperatures (e.g., 212°C vs. higher/lower values) arise from heating rates or atmospheric conditions. Use thermogravimetric analysis (TGA) with controlled nitrogen flow (10°C/min) and differential scanning calorimetry (DSC) to standardize measurements. Compare results with structurally similar diamines (e.g., cyclohexane-1,4-diamine dihydrochloride) .

Q. How does the alkyne group enable click chemistry applications in bioconjugation?

- Methodology : The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation. Optimize reaction pH (7–8.5), temperature (25–37°C), and catalyst (CuSO₄/sodium ascorbate). Monitor reaction progress via HPLC or fluorescence tagging. Applications include drug delivery systems and protein labeling .

Q. What computational approaches predict interactions between this compound and biological targets?

- Methodology : Molecular docking (AutoDock Vina) screens potential targets (e.g., enzymes with amine-binding pockets). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time. Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., alkyne length, charge distribution) with activity .

Data Contradiction and Validation

Q. How should researchers address variability in reported solubility data for this compound?

- Methodology : Solubility discrepancies (e.g., water vs. organic solvents) may stem from salt dissociation kinetics. Use UV-Vis spectroscopy to measure saturation concentrations at 25°C. Cross-reference with analogous compounds (e.g., putrescine dihydrochloride) and account for ionic strength effects via the Debye-Hückel equation .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Methodology : Due to its hygroscopic nature, prepare fresh solutions in degassed buffers. Use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. For cytotoxicity assays, validate cell viability via MTT assays at concentrations ≤10 μM to avoid non-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.